Fmoc-L-leucinol
Overview
Description
Fmoc-L-leucinol is a derivative of the amino acid leucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The Fmoc group is a widely used protecting group for the amino terminus of amino acids due to its stability under acidic conditions and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-L-leucinol primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .
Mode of Action
This compound acts as a selective modulator of PPARγ . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a potent synthetic agonist . The compound’s interaction with PPARγ results in changes in gene expression that influence metabolic processes .
Biochemical Pathways
This compound affects the PPARγ pathway , which has downstream effects on adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . By modulating this pathway, this compound can influence various metabolic processes.
Pharmacokinetics
Its bioavailability and cell permeability are likely influenced by its lipophilic nature and its ability to form stable complexes with proteins .
Result of Action
This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . This suggests that it may have potential therapeutic applications in the treatment of insulin resistance and type 2 diabetes. Moreover, this compound has a lower adipogenic activity, meaning it induces less fat production compared to full agonists .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its self-assembly into functional materials can be affected by initial chemical and thermal inputs . These inputs can force the monomers to follow different assembly pathways, resulting in soft materials with distinct molecular arrangements . The dynamics of this process can be tuned chemically or thermally to control the formation and stability of these materials .
Biochemical Analysis
Biochemical Properties
Fmoc-L-leucinol, as a derivative of leucine, may play a role in biochemical reactions similar to leucine. Leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . The activation of mTORC1 by leucine involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .
Cellular Effects
It is known that this compound is a selective modulator of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ with a lower potency but a similar maximal efficacy as rosiglitazone . This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The Fmoc group is known for its stability and efficiency in peptide synthesis, which could potentially influence the temporal effects of this compound .
Dosage Effects in Animal Models
It is known that this compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice .
Metabolic Pathways
Leucine, the parent molecule of this compound, is known to activate mTORC1, suggesting a potential involvement in the mTOR signaling pathway .
Transport and Distribution
The cellular uptake of leucine, the parent molecule of this compound, is known to be mediated by LAT1 .
Subcellular Localization
Given its potential role in modulating PPARγ activity , it may be localized in the nucleus where PPARγ typically exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-leucinol can be synthesized through the protection of L-leucinol with the Fmoc group. The typical synthetic route involves the reaction of L-leucinol with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions are mild, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or piperazine.
Oxidation and Reduction: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Deprotection: Piperidine, piperazine, or 4-methylpiperidine in dimethylformamide or dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Deprotection: L-leucinol.
Oxidation: Leucine aldehyde or leucine carboxylic acid.
Reduction: L-leucinol.
Scientific Research Applications
Fmoc-L-leucinol is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins using solid-phase peptide synthesis techniques. The Fmoc group provides a convenient way to protect the amino group during the synthesis process, allowing for the stepwise addition of amino acids to form the desired peptide sequence .
In biology and medicine, this compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the study of protein-protein interactions and the design of novel biomaterials. Additionally, this compound is used in the fabrication of functional materials, such as hydrogels and nanostructures, due to its ability to self-assemble into well-defined structures .
Comparison with Similar Compounds
Fmoc-L-leucine: Similar to Fmoc-L-leucinol but with a carboxyl group instead of a hydroxyl group.
Fmoc-L-phenylalanine: Contains a phenyl group in place of the isobutyl group in leucine.
Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring.
Comparison: this compound is unique due to the presence of the hydroxyl group, which provides additional reactivity compared to Fmoc-L-leucine. This hydroxyl group allows for further functionalization and modification, making this compound a versatile building block in peptide synthesis. The hydrophobic nature of the isobutyl side chain in leucine also imparts specific properties to the peptides synthesized using this compound, such as increased stability and membrane permeability .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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